methyl 4-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]benzoate
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Overview
Description
METHYL 4-{[(2E)-6-BENZYL-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}BENZOATE is a complex organic compound belonging to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(2E)-6-BENZYL-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}BENZOATE typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(2E)-6-BENZYL-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and bases (NaOH, TEA). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
METHYL 4-{[(2E)-6-BENZYL-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of METHYL 4-{[(2E)-6-BENZYL-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}BENZOATE involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine moiety can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes . This compound may also interfere with DNA and RNA synthesis, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- METHYL (2E)-2-[4-(METHOXYCARBONYL)BENZYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- METHYL 4-[(E)-(2-(4-ETHOXYPHENYL)-6-OXO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5(6H)-YLIDENE)METHYL]BENZOATE
Uniqueness
METHYL 4-{[(2E)-6-BENZYL-5-METHYL-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H18N2O4S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 4-[(E)-(6-benzyl-5-methyl-3,7-dioxo-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]benzoate |
InChI |
InChI=1S/C23H18N2O4S/c1-14-18(12-15-6-4-3-5-7-15)20(26)24-23-25(14)21(27)19(30-23)13-16-8-10-17(11-9-16)22(28)29-2/h3-11,13H,12H2,1-2H3/b19-13+ |
InChI Key |
RBUZCWPQUSGDSI-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/S2)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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